

Spectroscopic Profile of Pseudosaccharin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudosaccharin chloride*

Cat. No.: B1345206

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for **Pseudosaccharin chloride** (3-chloro-1,2-benzothiazole 1,1-dioxide), a key intermediate in chemical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols for these analytical techniques.

Chemical Structure and Properties

- IUPAC Name: 3-chloro-1,2-benzothiazole 1,1-dioxide[1]
- Synonyms: **Pseudosaccharin chloride**, 3-Chloro-psi-saccharin
- CAS Number: 567-19-1
- Molecular Formula: C₇H₄CINO₂S[1]
- Molecular Weight: 201.63 g/mol [1]

Spectroscopic Data

While comprehensive, publicly available spectra for **Pseudosaccharin chloride** are limited, the following tables summarize the expected and reported spectroscopic characteristics based on data for analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Pseudosaccharin chloride**, the aromatic protons and carbons will exhibit characteristic chemical shifts.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Pseudosaccharin Chloride**

Protons	Chemical Shift (ppm)	Multiplicity
Aromatic CH	7.8 - 8.2	Multiplet

Note: The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the downfield region due to the electron-withdrawing effects of the sulfonyl and chloro groups.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Pseudosaccharin Chloride**

Carbon	Chemical Shift (ppm)
C=N-Cl	~150-160
Quaternary C (aromatic)	~125-140
Aromatic CH	~120-135

Note: The carbon atom attached to both the nitrogen and chlorine is expected to be the most downfield. The other aromatic carbons will have distinct signals based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **Pseudosaccharin chloride** is expected to be dominated by absorptions from the aromatic ring and the sulfonyl group.

Table 3: Expected IR Absorption Bands for **Pseudosaccharin Chloride**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H stretch	3100 - 3000	Medium
Aromatic C=C stretch	1600 - 1450	Medium to Strong
Asymmetric SO ₂ stretch	~1350	Strong
Symmetric SO ₂ stretch	~1180	Strong
C-Cl stretch	800 - 600	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Pseudosaccharin chloride**, the mass spectrum would show the molecular ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for **Pseudosaccharin Chloride**

m/z	Interpretation
201/203	Molecular ion peak [M] ⁺ and [M+2] ⁺ due to ³⁵ Cl and ³⁷ Cl isotopes (approx. 3:1 ratio)
166	[M-Cl] ⁺
138	[M-SO ₂] ⁺
102	[C ₆ H ₄ CN] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

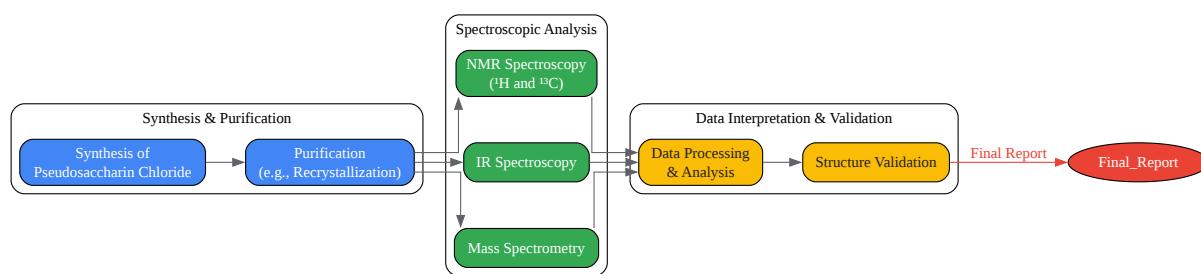
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Pseudosaccharin chloride** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of **Pseudosaccharin chloride** with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).


Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a volatile and thermally stable compound like **Pseudosaccharin chloride**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique.
- Instrumentation: Use a mass spectrometer capable of electron ionization and with a mass analyzer that can resolve the isotopic pattern of chlorine (e.g., a quadrupole or time-of-flight analyzer).

- GC Separation (for GC-MS): If using GC-MS, dissolve the sample in a volatile organic solvent and inject it into the gas chromatograph. Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the analyte from any impurities.
- Mass Analysis: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **Pseudosaccharin chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-1,2-benzisothiazole | C7H4CINS | CID 598190 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Pseudosaccharin Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345206#spectroscopic-data-of-pseudosaccharin-chloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com